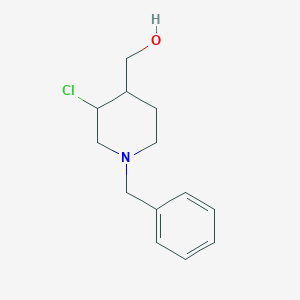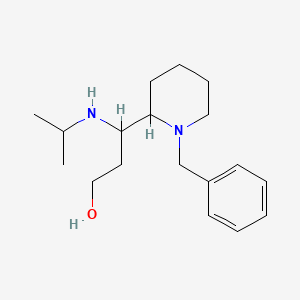
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
One common synthetic route includes the reaction of 2-isopropylthiazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of cyclopropanamine under suitable conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the thiazole ring.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological molecules . The compound may modulate biochemical pathways by activating or inhibiting specific enzymes, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine: This compound also contains a thiazole ring but differs in the substitution pattern on the ring.
N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: This compound features an imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18N2S |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H18N2S/c1-7(2)11-12-6-10(14-11)8(3)13-9-4-5-9/h6-9,13H,4-5H2,1-3H3 |
Clé InChI |
YCZJEIGMCBSBRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)C(C)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)



![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)


